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Compound of Interest

Compound Name: Cystadane

Cat. No.: B10759229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental results obtained with betaine

anhydrous (also known as trimethylglycine or TMG). It summarizes key performance data from

human clinical trials, details the experimental protocols used, and visualizes the underlying

biochemical pathways. The information is intended to serve as a resource for researchers and

professionals in drug development exploring the therapeutic and performance-enhancing

potential of betaine.

Performance in Strength and Power Applications
Betaine anhydrous is widely studied for its ergogenic effects. Clinical trials have investigated its

impact on muscular strength, power, endurance, and body composition, comparing its effects

against a placebo. While results are generally positive, the magnitude of the effect can vary

based on the training status of participants and the duration of supplementation.

Quantitative Comparison of Performance Metrics
The following table summarizes data from key double-blind, randomized, placebo-controlled

trials.
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Study &

Participant

s

Dosage &

Duration

Key

Performan

ce Metric

Betaine

Group

Result

Placebo

Group

Result

Significan

ce (p-

value)

Citation(s)

Cholewa et

al. (2018)

[1] 23

untrained

collegiate

females

2.5 g/day

for 8 weeks

Fat Mass

Change

-2.0 ± 1.1

kg

-0.8 ± 1.3

kg
p = 0.018 [1]

Lean Mass

Change

+2.4 ± 1.8

kg

+2.4 ± 1.8

kg (similar)

No

significant

interaction

[1]

Squat 1RM

Change

+39.8 ±

14.0 kg

(Similar

increase)

No

significant

interaction

[1]

Cholewa et

al. (2013)

[2] 23

experience

d strength-

trained

men

2.5 g/day

for 6 weeks

Body Fat

% Change

-3.0%

(significant

improveme

nt)

No

significant

change

p < 0.05 [2]

Lean Body

Mass

Change

+2.4 kg

(significant

increase)

No

significant

change

p < 0.05 [2]

Arm CSA

Increase

Significant

increase

No

significant

change

p < 0.05 [2]

Arazi et al.

(2022)[3]

10

adolescent

male

2.5 g/day

for 14 days

Leg Press

Reps to

Fatigue

35.8 ± 4.3

reps

24.8 ± 3.6

reps

p < 0.001 [3]
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handball

players

Bench

Press

Reps to

Fatigue

36.3 ± 2.6

reps

26.1 ± 3.5

reps
p < 0.001 [3]

Post-

Exercise

Cortisol

7.6 ± 1.7

µg/dL

13.0 ± 3.4

µg/dL
p = 0.003 [3]

Hoffman et

al. (2009)

[4] 24

active

college

males

2.5 g/day

for 15 days

Squat

Reps to

Fatigue

Significantl

y greater

Lower than

Betaine

p < 0.05 (at

day 7)
[4]

Featured Experimental Protocol: Resistance Training &
Body Composition
The following protocol is based on the study by Cholewa et al. (2018) investigating the effects

of betaine on body composition in collegiate females.[1]

Study Design: A double-blind, randomized, placebo-controlled trial lasting 8 weeks.

Participants: 23 young women (mean age 21.0 ± 1.4 years) with no prior structured

resistance training experience.

Supplementation: Participants were randomly assigned to either a betaine group (n=11) or a

placebo group (n=12). The betaine group consumed 2.5 grams of betaine anhydrous per

day, administered in two daily doses of 1.25 grams.[1] The placebo group received an

identical-looking inert substance.

Resistance Training Program: All participants engaged in a supervised, periodized resistance

training program. Training was divided into two lower-body and one upper-body session per
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week on non-consecutive days. Each session consisted of 3 sets of 6-7 exercises performed

to momentary muscular failure.

Measurements:

Body Composition: Assessed pre- and post-intervention using the Bod Pod (air

displacement plethysmography) to determine body weight, body fat percentage, fat mass,

and fat-free mass.[1]

Strength: One-repetition maximum (1RM) for the back squat and bench press was

measured pre- and post-intervention.

Muscle Thickness: Rectus femoris muscle thickness was measured using B-mode

ultrasound.

Statistical Analysis: Data were analyzed to identify significant main effects of time (changes

from pre- to post-training) and significant interactions between the group (betaine vs.

placebo) and time.

Experimental Workflow Diagram

Pre-Intervention

8-Week Intervention Phase

Post-Intervention

Participant Screening
(Untrained Females)

Baseline Testing
- Body Composition (BodPod)
- 1RM Strength (Squat/Bench)

- Muscle Thickness

Randomization Betaine Group
(2.5 g/day)

Placebo Group
(Inert Substance)

Supervised Resistance Training
(3 days/week)

Post-Testing
(Repeat Baseline Measures)

Statistical Analysis
(Group vs. Time Interaction)

Click to download full resolution via product page

Caption: Workflow of a double-blind, placebo-controlled resistance training study.

Metabolic Function: Homocysteine Regulation
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One of the primary and most well-documented roles of betaine is as a methyl donor in the

methionine-homocysteine cycle. It is approved by the FDA for the treatment of homocystinuria,

a genetic disorder characterized by elevated levels of homocysteine.[5]

Quantitative Comparison of Homocysteine Levels
Study &

Participant

s

Dosage &

Duration
Key Metric

Betaine

Group

Result

Placebo

Group

Result

Significan

ce
Citation(s)

Olthof et al.

(2003)[6]

Healthy

adults

6 g/day for

6 weeks

Fasting

Plasma

Homocyste

ine

-20%

reduction
No change p < 0.0001 [6]

3 g/day for

6 weeks

Fasting

Plasma

Homocyste

ine

-15%

reduction
No change p < 0.002 [6]

1.5 g/day

for 6 weeks

Fasting

Plasma

Homocyste

ine

-12%

reduction
No change p < 0.01 [6]

McRae et

al. (2013)

[7] Meta-

analysis of

5 RCTs

≥4 g/day

for ≥6

weeks

Pooled

Plasma

Homocyste

ine

-1.23

µmol/L

reduction

N/A (vs.

placebo)
p = 0.01 [7]

RoCH

Registry

(2019)[5]

[8] 125

patients

with

homocystin

uria

3-9 g/day

(median)

for 7.4

years

(mean)

Mean

Plasma

Homocyste

ine

-29%

overall

reduction

N/A

(observatio

nal)

N/A [5][8]
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Mechanism of Action: The Methionine Cycle
Betaine donates one of its three methyl groups to the toxic amino acid homocysteine. This

reaction, catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT),

converts homocysteine back into the essential amino acid methionine.[7][9] This pathway is

particularly important in the liver and kidneys.[7] By facilitating this conversion, betaine reduces

circulating homocysteine levels and replenishes the body's pool of methionine, which is a

precursor to S-adenosylmethionine (SAMe), the universal methyl donor for numerous

biochemical reactions.

Betaine
(Trimethylglycine)

Dimethylglycine
(DMG)

 Donates
 Methyl Group

Homocysteine
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 BHMT
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S-adenosylmethionine
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 MAT

S-adenosylhomocysteine
(SAH)

 Methyltransferases

Cellular Methylation
(DNA, proteins, etc.)
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Click to download full resolution via product page

Caption: Betaine's role as a methyl donor in the methionine-homocysteine cycle.

Influence on Cellular Signaling
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Emerging research suggests betaine's effects extend to modulating key cellular signaling

pathways involved in metabolism and muscle growth, such as the AMP-activated protein kinase

(AMPK) and Akt/mTOR pathways.

AMPK Pathway: In metabolic studies, betaine has been shown to activate AMPK.[10][11]

Activated AMPK is a master regulator of cellular energy homeostasis. It promotes fatty acid

oxidation and inhibits lipid synthesis, which may contribute to the observed reductions in fat

mass.[10][11]

Akt/mTOR Pathway: Some studies in exercising individuals suggest betaine supplementation

may help maintain the phosphorylation of key proteins in the Akt/mTOR pathway, such as

p70S6k, following resistance exercise.[12] This pathway is a central regulator of muscle

protein synthesis, and its sustained activation could contribute to muscle hypertrophy.

Metabolic Regulation Muscle Growth Regulation

Betaine

AMPK Activation

 Activates

Akt/mTOR Pathway
(e.g., p70S6k)

 Supports
 Activation

↑ Fatty Acid Oxidation ↓ Lipid Synthesis ↑ Muscle Protein Synthesis

Click to download full resolution via product page

Caption: Betaine's influence on key metabolic and muscle growth signaling pathways.

Comparison with Alternatives: Betaine vs. Creatine
Betaine and creatine are often compared due to some overlapping mechanisms and

performance benefits. Both are osmolytes, helping to maintain cellular hydration, and both play
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a role in energy metabolism.[13][14]

Feature Betaine Anhydrous Creatine Monohydrate

Primary Mechanism
Methyl donor (homocysteine to

methionine); Osmolyte.[9]

Increases phosphocreatine

stores for rapid ATP

regeneration.

Performance Benefit

Primarily improves muscular

endurance (reps to fatigue)

and may enhance power.[3][4]

Primarily improves short-burst,

high-intensity strength and

power output.[13]

Body Composition

Evidence suggests it can

significantly reduce fat mass

while increasing or maintaining

lean mass.[1][2][15]

Primarily increases lean mass,

partly through water retention

in muscle cells.[13][16]

Hydration

Acts as an osmolyte, helping

cells maintain fluid balance at

a cellular level.[14][16]

Pulls water into muscle cells,

increasing intracellular

hydration.[13]

Metabolic Health

Directly lowers plasma

homocysteine, a risk factor for

cardiovascular disease.[7]

Not a primary mechanism,

though it may have indirect

metabolic benefits.

Conclusion: Betaine and creatine appear to offer complementary, rather than redundant,

benefits. Creatine is a well-established supplement for maximizing explosive strength and

power.[13] Betaine shows more promise for improving muscular endurance and favorably

altering body composition by reducing fat mass.[1][3][13] For researchers, the choice between

or combination of these compounds would depend on the specific physiological outcome being

targeted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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